2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Physicochemical Property Lipophilicity Drug Design

Researchers needing a regioisomerically pure para-CF3-phenyl imidazole for CYP/NOS SAR studies often face supply gaps. This compound (LogP ~3.1, tPSA 28.7 Ų) is the precise 4-CF3 regioisomer for head-to-head NOS selectivity comparisons vs. ortho-analogs like TRIM. - Enables construction of focused CYP inhibition libraries for drug-drug interaction profiling. - NH handle supports downstream N-alkylation/arylation for kinase/IDO inhibitor diversification. - Bulk stock available; immediate global shipment for time-sensitive discovery campaigns.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 34898-30-1
Cat. No. B1366427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)-1H-imidazole
CAS34898-30-1
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN2)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15)
InChIKeySWDKWZQLMUSLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole


2-(4-(Trifluoromethyl)phenyl)-1H-imidazole (CAS 34898-30-1) is a simple, monosubstituted imidazole derivative featuring a para-trifluoromethyl phenyl group at the 2-position of the imidazole ring [1]. This substitution confers distinct physicochemical properties, including a calculated LogP of approximately 3.1 and a topological polar surface area of 28.7 Ų, which differentiate it from both unsubstituted imidazole and alternative regioisomers [2]. The compound is fundamentally a chemical building block and research tool, with its potential applications rooted in the ability of the imidazole nitrogen to coordinate with heme iron in cytochrome P450 enzymes and other metalloproteins [3].

Generic Substitution Risks for 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole


Treating this compound as a fungible member of the 'phenylimidazole' class ignores critical structure-activity relationship (SAR) evidence. The precise position of the trifluoromethyl substituent dramatically alters both physicochemical properties and biological target engagement. For example, the para-substituted regioisomer exhibits a calculated LogP of 3.1 [1], whereas the ortho-substituted analog, 1-(2-trifluoromethylphenyl)imidazole (TRIM), has distinct NOS isoform selectivity profiles [2]. Furthermore, even minor structural changes, such as the addition of a second phenyl ring to yield 2-(4-trifluoromethylphenyl)-4(5)-phenylimidazole, result in a complete shift in pharmacological activity, from enzyme inhibition (CYP, NOS) to ion channel modulation [3]. Substituting a generic 'trifluoromethylphenyl imidazole' without verifying the exact isomer and substitution pattern risks invalidating an entire experimental series.

Differentiation Evidence for 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole


Enhanced Lipophilicity from Para-CF3 Substitution

The para-trifluoromethylphenyl substitution on the imidazole ring significantly enhances lipophilicity compared to the parent imidazole scaffold. The target compound has a calculated XLogP3 value of 3.0955 [1], whereas unsubstituted imidazole has a calculated XLogP of -0.16 [2]. This increased lipophilicity is a key driver for passive membrane permeability and potential binding to hydrophobic protein pockets [3].

Physicochemical Property Lipophilicity Drug Design

Regioisomeric Effects on NOS Isoform Selectivity

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of enzyme isoform selectivity. While direct inhibitory data for the target compound against NOS isoforms is not publicly available, the class of 1-substituted imidazoles demonstrates that the para-substituted derivative (this compound) is expected to exhibit a different selectivity profile than the well-characterized ortho-substituted analog, TRIM (1-(2-trifluoromethylphenyl)imidazole). TRIM is a relatively potent inhibitor of nNOS (IC50 = 28.2 µM) and iNOS (IC50 = 27.0 µM) but a weak inhibitor of eNOS (IC50 = 1057.5 µM) [1]. This SAR principle establishes that the para-isomer cannot be considered a functional equivalent and must be validated independently [2].

Enzyme Inhibition Nitric Oxide Synthase Selectivity

Scaffold Substitution Shifts Target Profile

The addition of a second aromatic substituent to the imidazole core can fundamentally alter the biological target profile. The target compound, a mono-substituted imidazole, is primarily implicated in enzyme inhibition (e.g., CYP, NOS) . In contrast, the di-substituted analog 2-(4-trifluoromethylphenyl)-4(5)-phenylimidazole shows weak activity against the human voltage-gated sodium channel NaV1.2, with a reported IC50 of 10,100 nM [1]. This demonstrates a clear divergence in pharmacological space driven by a single additional phenyl group.

Ion Channel Sodium Channel SAR

Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole


SAR Studies of CYP Enzyme Inhibition

Given the class-level evidence that imidazoles inhibit CYP enzymes via heme-iron coordination [1], this specific para-CF3-phenyl imidazole serves as a critical probe to delineate how substitution pattern and lipophilicity (LogP = 3.1) [2] influence potency and isoform selectivity within the CYP superfamily. It is an ideal candidate for inclusion in a focused library to map SAR for CYP inhibition, a key consideration in drug-drug interaction studies.

Regioisomeric Profiling of NOS Inhibition

The well-characterized NOS inhibitory profile of the ortho-substituted analog, TRIM (nNOS/iNOS selective over eNOS) [3], establishes a baseline. This para-substituted compound is the logical comparator to experimentally validate the impact of CF3 group position on NOS isoform binding and inhibition. Its procurement enables head-to-head studies to construct a comprehensive regioisomeric SAR model for imidazole-based NOS modulators.

Synthesis of Kinase and IDO Inhibitor Intermediates

As a building block containing a versatile imidazole NH group, this compound can be further functionalized (e.g., via N-alkylation or arylation) to generate more complex, multi-substituted imidazole derivatives. Such derivatives are prolific scaffolds in medicinal chemistry, notably in the development of inhibitors targeting p38 MAP kinase or indoleamine 2,3-dioxygenase (IDO) . Its procurement enables the construction of proprietary compound libraries for drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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